1-(6-Methylpyrazin-2-yl)-1,4-diazepane is a complex organic compound that features a diazepane ring and a pyrazine derivative. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of the methylpyrazine moiety in the structure enhances its biological activity, making it a candidate for further pharmacological studies.
The compound can be synthesized from commercially available precursors through various synthetic routes. It is often studied in research settings for its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.
1-(6-Methylpyrazin-2-yl)-1,4-diazepane belongs to the class of heterocyclic compounds, specifically those containing diazepane and pyrazine rings. Its classification is relevant in the context of its chemical behavior and potential interactions in biological systems.
The synthesis of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane typically involves several key steps:
The molecular formula for 1-(6-Methylpyrazin-2-yl)-1,4-diazepane is . The structure consists of:
The compound's configuration allows for various conformations, influencing its interaction with biological targets.
1-(6-Methylpyrazin-2-yl)-1,4-diazepane can undergo several types of chemical reactions:
The mechanism of action for 1-(6-Methylpyrazin-2-yl)-1,4-diazepane is not fully elucidated but is believed to involve interactions with specific biological targets, such as receptors or enzymes. The presence of the methylpyrazine moiety may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Studies suggest that compounds with similar structures exhibit antimicrobial and anticancer activities, indicating potential pathways for therapeutic action through inhibition of specific cellular processes or pathways.
1-(6-Methylpyrazin-2-yl)-1,4-diazepane exhibits several notable physical and chemical properties:
1-(6-Methylpyrazin-2-yl)-1,4-diazepane has potential applications in various scientific fields:
The exploration of heterocyclic compounds represents a cornerstone of medicinal chemistry, driven by their structural diversity and profound biological relevance. Among these, seven-membered nitrogen-containing rings—particularly 1,4-diazepanes—have emerged as "privileged scaffolds" due to their conformational flexibility and ability to modulate diverse biological targets [3]. The diazepane ring’s stability, coupled with its capacity for hydrogen bonding, enables efficient interactions with enzymatic pockets, making it a frequent candidate in central nervous system (CNS) therapeutics and oncology [9].
The specific integration of pyrazine heterocycles with diazepanes marks a strategic evolution in rational drug design. Pyrazines, characterized by a six-membered ring containing two nitrogen atoms, contribute enhanced π-stacking capabilities and improved solubility profiles. Hybrid systems like 1-(6-Methylpyrazin-2-yl)-1,4-diazepane (CAS: 869901-23-5) arose from efforts to optimize pharmacokinetic properties while maintaining target engagement. Early synthetic routes to such compounds relied on palladium-catalyzed C–N bond metathesis or reductive amination protocols, but recent advances leverage transition metal-free cyclizations and multi-component reactions to improve efficiency [3] [9]. This compound exemplifies modern trends in fusing distinct heterocyclic pharmacophores to exploit synergistic bioactivity.
Table 1: Key Identifiers of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane
Property | Value |
---|---|
CAS Registry Number | 869901-23-5 |
Molecular Formula | C₁₀H₁₆N₄ |
IUPAC Name | 4-(6-Methylpyrazin-2-yl)-1,4-diazepane |
PubChem CID | 18525935 |
SMILES | CC1=CN=CC(=N1)N2CCCNCC2 |
1-(6-Methylpyrazin-2-yl)-1,4-diazepane features a distinctive molecular architecture where the diazepane ring connects directly to the pyrazine moiety via a nitrogen atom. The diazepane adopts a semi-flexible chair conformation, allowing the methylpyrazinyl group to adopt axial or equatorial orientations. This dynamic spatial arrangement facilitates optimal interactions with target proteins, a feature exploited in kinase inhibitor design [3] [7]. Key structural attributes include:
Table 2: Physicochemical and Computational Descriptors
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 192.26 g/mol | Suitable for CNS penetration |
Topological Polar Surface Area (TPSA) | 41.05 Ų | Predicts moderate cell permeability |
LogP | 0.58 | Indicates balanced hydrophilicity/lipophilicity |
Hydrogen Bond Acceptors | 4 | Impacts solubility and target engagement |
Hydrogen Bond Donors | 1 | Influences blood-brain barrier crossing |
The hybrid’s versatility is evidenced by its role as an intermediate in synthesizing complex bioactive molecules. For instance, it serves as a precursor to c-MET kinase inhibitors like volitinib, where the diazepane-pyrazine core contributes to high-affinity binding [5] [7]. Additionally, modifications such as N-methylation (yielding CID 144111526) or sulfonylation further tune steric and electronic properties for specific applications in spinal muscular atrophy (SMA) therapeutics or Janus kinase (JAK) inhibition [6] [7] [10]. This adaptability underscores its significance in contemporary medicinal chemistry campaigns.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7